molecular formula C9H7N3O2 B1301764 3-(3-nitrophenyl)-1H-pyrazole CAS No. 59843-77-5

3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1301764
CAS No.: 59843-77-5
M. Wt: 189.17 g/mol
InChI Key: RUWXJVIBNZSEQD-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Characteristics

  • Crystal Structure Analysis : The study of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a related compound, revealed insights into its crystal structure, including dihedral angles and hydrogen bonding patterns, contributing to the understanding of pyrazole derivatives' structural properties (Hernández-Ortega et al., 2012).
  • Spectral Analysis and Tautomerism : An experimental and theoretical study highlighted the impact of functional groups on the tautomeric behavior and energy band gaps of certain pyrazole derivatives, providing a deeper understanding of their spectral characteristics (Ibnaouf et al., 2019).

Chemical Reactivity and Synthesis

  • Reductive Cyclization in Pyrazole Derivatives : Research on pyrazole derivatives, including 5-methyl-4-nitro-2-phenyl-2H-pyrazol-3-yl-phenyl-amines, demonstrated the influence of intramolecular hydrogen bonding on their reactivity, which is crucial for developing novel synthetic methods (Szlachcic et al., 2020).
  • Diels-Alder Reaction with Pyrazole Derivatives : A study on substituted 4-nitrosopyrazoles, including 3,5-substituted derivatives, explored their use in Diels-Alder reactions, highlighting their potential in organic synthesis (Volkova et al., 2021).

Photophysical and Electronic Properties

  • Photophysical Characteristics : A study on 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole provided insights into its photophysical properties like absorption, fluorescence, and fluorescence quantum yield under various conditions, contributing to the understanding of pyrazole derivatives in material science (Ibnaouf et al., 2018).

Biological and Pharmacological Applications

  • Herbicidal Properties : Pyrazole nitrophenyl ethers, a class of pyrazole derivatives, have been identified as effective herbicides, inhibiting protoporphyrinogen IX oxidase. This study extends the chemistry to herbicidal pyrazolyl fluorotolyl ethers, offering insights into new herbicidal agents (Clark, 1996).
  • Antibacterial and Antifungal Activity : A series of N-acetyl pyrazole derivatives showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Biochemical Analysis

Biochemical Properties

3-(3-Nitrophenyl)-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, where it acts as an inhibitor . This interaction is significant as it can modulate the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to alter the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For instance, its interaction with MAO-B involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition results in increased levels of monoamine neurotransmitters, which can have various physiological effects. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as neuroprotection and modulation of neurotransmitter levels . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways can influence the overall efficacy and safety of this compound, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can influence its therapeutic effects and potential side effects, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.

Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWXJVIBNZSEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371813
Record name 3-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59843-77-5
Record name 3-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59843-77-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.